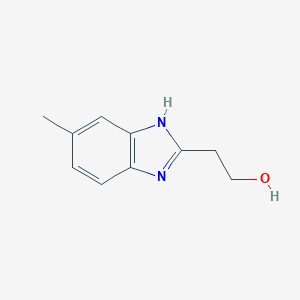

2-(6-methyl-1H-benzimidazol-2-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . This compound features a benzimidazole ring substituted with a methyl group and an ethanol group, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1,2-phenylenediamine with aldehydes under acidic or basic conditions . One common method is the reaction of 6-methyl-1,2-phenylenediamine with acetaldehyde in the presence of an acid catalyst to form the desired product. The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction efficiency and selectivity.

化学反应分析

Types of Reactions

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-methyl-1H-benzimidazol-2-yl)acetic acid.

Reduction: Formation of 2-(6-methyl-1,2-dihydro-1H-benzimidazol-2-yl)ethanol.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

科学研究应用

Chemical Properties and Structure

The compound 2-(6-methyl-1H-benzimidazol-2-yl)ethanol features a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is C11H12N2O, with a molecular weight of approximately 176.22 g/mol. Its structure can be represented as follows:

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its benzimidazole core is associated with several therapeutic effects, including:

- Antimicrobial Activity: Studies have shown that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating promising results in inhibiting growth.

- Anticancer Properties: Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. Specific derivatives of this compound have been evaluated for their cytotoxic effects on tumor cell lines, showing potential as anticancer agents.

Agricultural Applications

The compound has also been explored for its applications in agriculture, particularly as a biopesticide or fungicide. Its efficacy against plant pathogens makes it a candidate for developing environmentally friendly pest control solutions.

Material Science

In material science, this compound can serve as a precursor for synthesizing novel polymers and composites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, researchers synthesized various derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The findings revealed that some derivatives induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer therapeutics.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Antimicrobial Agent | Significant inhibition of bacterial growth |

| Pharmaceutical | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Agricultural | Biopesticide | Effective against specific plant pathogens |

| Material Science | Polymer Synthesis | Potential for creating advanced materials |

作用机制

The mechanism of action of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is primarily related to its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound may interfere with cellular processes such as DNA replication and protein synthesis .

相似化合物的比较

Similar Compounds

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with a methyl group on the nitrogen atom of the benzimidazole ring.

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: Contains a fluorine atom instead of a methyl group on the benzimidazole ring.

2-(2-Chloro-1H-benzimidazol-1-yl)ethanol: Features a chlorine atom on the benzimidazole ring.

Uniqueness

2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzimidazole ring, which imparts specific chemical and biological properties.

生物活性

2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a derivative of benzimidazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, characterized by a benzimidazole ring substituted with a hydroxyl and an ethyl group. The presence of the methyl group at the 6-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, compounds derived from benzimidazole have shown significant inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and colon cancer .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens, including Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

A study conducted on the antiproliferative effects of benzimidazole derivatives demonstrated that this compound showed significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 40 µM to 80 µM across different assays, indicating moderate to high potency against these cells .

| Cell Line | IC50 (µM) |

|---|---|

| Non-small cell lung cancer | 45.22 ± 13.0 |

| Colon cancer | 50.97 ± 10.5 |

| Leukemia | 34.69 ± 8.5 |

Antimicrobial Activity

In antimicrobial assays, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent .

Case Studies

- Study on Apoptosis Induction : A recent study highlighted that treatment with this compound resulted in increased levels of cleaved caspase-3 and reduced Bcl-2 expression in treated cancer cells, suggesting a robust apoptotic mechanism .

- In Vivo Efficacy : In animal models bearing tumors, administration of the compound led to significant tumor growth suppression compared to control groups, reinforcing its potential therapeutic applications in oncology .

常见问题

Q. What are the recommended synthetic routes for 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, and how can purity be optimized?

Basic

The compound can be synthesized via condensation of 4-methyl-o-phenylenediamine with glycolic acid derivatives under acidic conditions. A reflux setup (e.g., acetyl chloride as a catalyst) is typically employed, followed by recrystallization in methanol to enhance purity . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors to minimize by-products.

Q. How can the structural integrity of this compound be validated post-synthesis?

Basic

Use a combination of X-ray crystallography (for single-crystal analysis) and spectroscopic methods:

- NMR : Verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 4.5–5.0 ppm).

- FTIR : Confirm O–H (3200–3600 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) stretches.

Crystallographic data (e.g., monoclinic space group, unit cell parameters) from studies on analogous compounds provide reference benchmarks .

Q. What advanced methodologies are used to analyze hydrogen bonding patterns in its crystal structure?

Advanced

Employ graph set analysis (as per Etter’s formalism) to classify hydrogen bonds into motifs like D , R₂²(8) , or C(6) chains. For example, the hydroxyl group forms O–H···N bonds with benzimidazole nitrogens, creating infinite chains. Tools like SHELXL refine hydrogen-bond geometries (e.g., D–A distances < 3.0 Å, angles > 150°) using high-resolution XRD data .

Q. How does polymorphism affect the physicochemical properties of this compound?

Advanced

Polymorphs arise from variations in crystallization solvents or cooling rates. For instance, methanol solvates (e.g., 1.13-solvate structures) exhibit distinct packing motifs compared to anhydrous forms, altering solubility and thermal stability. Differential Scanning Calorimetry (DSC) and PXRD can identify polymorphic transitions .

Q. What in vitro assays are suitable for evaluating its biological activity?

Basic

- Enzyme inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric assays.

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.

- Anti-anxiety models : Elevated plus maze (EPM) tests in rodents, comparing efficacy to diazepam as a reference .

Q. How can computational modeling predict interactions with biological targets?

Advanced

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to GABAₐ receptors or kinases. Key steps:

Optimize ligand geometry using DFT (B3LYP/6-31G* basis set).

Generate pharmacophore models highlighting H-bond donors (hydroxyl) and aromatic π-π interactions.

Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How to resolve contradictions in reported bioactivity data across studies?

Advanced

Contradictions may stem from:

- Structural analogs : Substitutions at the 6-methyl or hydroxyl positions (e.g., nitro or chloro derivatives) alter activity .

- Assay conditions : Varying pH, solvent (DMSO vs. saline), or cell line sensitivity.

Meta-analysis of IC₅₀ values and standardized protocols (e.g., OECD guidelines) improve reproducibility .

Q. What strategies enhance solubility for in vivo studies?

Advanced

- Cocrystallization : Co-formers like succinic acid improve aqueous solubility via hydrogen-bond networks.

- Prodrug design : Esterify the hydroxyl group to increase lipophilicity, enabling passive diffusion across membranes .

Q. What safety protocols are recommended for handling this compound?

Basic

- In vitro toxicity : Conduct Ames tests for mutagenicity and hemolysis assays.

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure. Note: FDA approval status is unconfirmed; avoid human trials without regulatory clearance .

Q. How can spectroscopic data distinguish between regioisomers?

Advanced

属性

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXVOXHNXUCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。